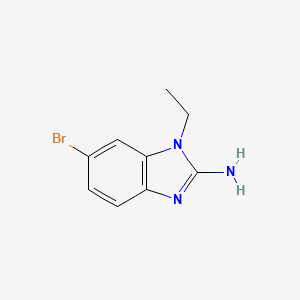

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 24810-29-5. It has a molecular weight of 240.1 . It is a powder in physical form .

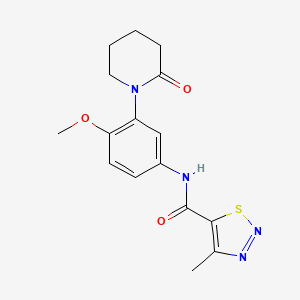

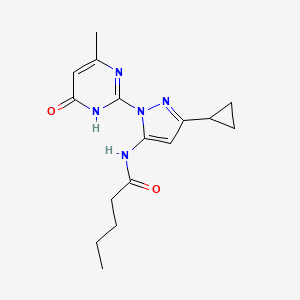

Molecular Structure Analysis

The molecular structure of “6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The melting point of “6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” is 224-225 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis

Research in organic chemistry has utilized 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine for the synthesis of complex molecules. For example, Lygin and Meijere (2009) demonstrated its application in the synthesis of 1-substituted benzimidazoles through reactions with primary amines under copper(I) iodide catalysis, achieving moderate to good yields. This method provides a versatile approach to benzimidazole derivatives, which are important scaffolds in many pharmaceuticals and materials (Lygin & Meijere, 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine have shown potential as antineoplastic and antifilarial agents. Ram et al. (1992) synthesized a series of compounds demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity against various worms, highlighting the compound's potential in developing new therapeutic agents (Ram et al., 1992).

Materials Science

In materials science, the structural characteristics of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine facilitate the formation of organic salts and co-crystals with various carboxylic acids. Studies by Jin et al. (2012) have shown how these interactions lead to an increased understanding of non-covalent interactions in the design of new materials. The ability to form stable crystalline structures with carboxylic acids is crucial for applications in molecular recognition, sensor development, and the pharmaceutical industry (Jin et al., 2012).

Safety and Hazards

Orientations Futures

As for future directions, it’s important to note that imidazole, a similar compound, has been used in the development of new drugs due to its broad range of chemical and biological properties . Therefore, “6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” might also have potential applications in drug development.

Propriétés

IUPAC Name |

6-bromo-1-ethylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPNMRVYCBNKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)Br)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)

![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)

![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)